6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
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Description
6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C21H17ClN4O4S and its molecular weight is 456.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds similar to the specified chemical are often synthesized through multi-step reactions involving key intermediates such as anthranilamide and various isocyanates, leading to the formation of derivatives with oxazoloquinazolinone and oxazinoquinazolinone structures. For instance, the reactions of anthranilamide with isocyanates have facilitated the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, showcasing the versatility of these synthetic approaches in generating complex heterocyclic systems (J. Chern et al., 1988).
Biological Activities
Research has shown that quinazolinone and oxadiazole derivatives exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. For example, the synthesis and cytotoxic evaluation of some quinazolinone-1,3,4-oxadiazole conjugates have demonstrated significant activity, highlighting the potential of these compounds in anticancer research (F. Hassanzadeh et al., 2019). Additionally, compounds linking quinazolin-4-one to oxadiazole or pyrazole moieties have shown comparable or superior activity to reference drugs in anti-breast cancer studies (M. F. Ahmed et al., 2015).
Theoretical Studies and Chemical Analysis
Theoretical spectroscopic studies, including HOMO-LUMO and NBO analyses, have been conducted on hybrids of 1,3,4-oxadiazole-thione with quinazolin-4-one. These studies offer insights into the electronic structure, tautomeric equilibria, and non-linear optical (NLO) properties of such compounds, further indicating their potential in materials science and molecular electronics (S. Soliman et al., 2015).
properties
IUPAC Name |
6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S/c1-2-6-26-20(27)14-8-16-17(29-11-28-16)9-15(14)23-21(26)31-10-18-24-19(25-30-18)12-4-3-5-13(22)7-12/h3-5,7-9H,2,6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXAAJNDBHCOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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